Product packaging for 3-bromo-1-methyl-1H-pyrazole(Cat. No.:CAS No. 151049-87-5)

3-bromo-1-methyl-1H-pyrazole

Cat. No.: B131780
CAS No.: 151049-87-5
M. Wt: 161 g/mol
InChI Key: ZGEVJEQMVRIEPX-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. ijraset.comroyal-chem.com This aromatic ring system is present in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological properties. ijraset.commdpi.com The arrangement of the nitrogen atoms within the pyrazole ring allows for diverse substitution patterns, influencing the molecule's electronic properties, solubility, and ability to interact with biological targets. researchgate.netencyclopedia.pub The stability of the pyrazole core, coupled with its capacity for functionalization, makes it a cornerstone of modern heterocyclic chemistry. royal-chem.comencyclopedia.pub

Role of Halogenation in Pyrazole Functionalization

Halogenation, the introduction of a halogen atom onto a molecule, is a fundamental strategy for modifying the reactivity of organic compounds. mdpi.com In the context of pyrazoles, halogenation, particularly bromination, serves as a crucial step in many synthetic pathways. researchgate.net The bromine atom in 3-bromo-1-methyl-1H-pyrazole acts as a versatile handle, enabling a variety of subsequent chemical transformations. chemicalbook.com

Halogenated pyrazoles are key reagents in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. mdpi.com This reactivity is pivotal for constructing complex molecular architectures from simpler precursors. The position of the halogen atom on the pyrazole ring is critical, as it dictates the regioselectivity of further reactions. For instance, halogenation often occurs preferentially at the 4-position of the pyrazole ring; therefore, to achieve 3- or 5-halogenated derivatives, the 4-position must often be substituted first. researchgate.net The introduction of a bromine atom can also influence the electronic nature of the pyrazole ring, enhancing its reactivity towards nucleophiles.

Overview of this compound as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful building block due to the specific arrangement of its functional groups. The methyl group at the 1-position prevents tautomerism, providing a single, well-defined isomer for reactions. encyclopedia.pub The bromine atom at the 3-position is strategically placed for a variety of chemical modifications.

This compound serves as a precursor for the synthesis of more elaborate pyrazole derivatives. The bromine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions to introduce new functional groups. This versatility has led to its use in the creation of libraries of compounds for screening in drug discovery programs and for the development of novel materials. smolecule.com For example, it can be used in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with recognized biological activities.

The physical and chemical properties of this compound are well-documented, facilitating its use in a variety of reaction conditions.

PropertyValue
Molecular Formula C4H5BrN2
Molecular Weight 161.00 g/mol nih.govsigmaaldrich.com
Boiling Point 204-210 °C/760 mmHg sigmaaldrich.com
Density 1.585 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.528 sigmaaldrich.com

This table presents key physical properties of this compound.

Detailed research has demonstrated the utility of this compound in various synthetic transformations. For instance, it can undergo regioselective reactions to introduce substituents at specific positions on the pyrazole ring. chemicalbook.com The following table summarizes some of the key reactions involving this versatile intermediate.

Reaction TypeReagentsProduct Type
Suzuki-Miyaura Coupling Boronic Acids, Palladium CatalystAryl- or Heteroaryl-substituted pyrazoles
Nucleophilic Substitution Amines, Thiols, Alkoxides3-substituted pyrazoles
Further Halogenation N-HalosuccinimidesDihalogenated pyrazoles

This table outlines common synthetic transformations of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2 B131780 3-bromo-1-methyl-1H-pyrazole CAS No. 151049-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-2-4(5)6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEVJEQMVRIEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565910
Record name 3-Bromo-1-methyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151049-87-5
Record name 3-Bromo-1-methyl-1H-pyrazole
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Record name 3-bromo-1-methyl-1H-pyrazole
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Advanced Synthetic Methodologies for 3 Bromo 1 Methyl 1h Pyrazole and Its Structural Analogs

Regioselective Synthesis Strategies

Achieving specific substitution patterns on the pyrazole (B372694) ring is a significant challenge in synthetic organic chemistry. Regioselectivity is paramount, particularly when targeting specific isomers like the 3-bromo derivative. The following sections explore methodologies designed to control the position of bromination and the formation of the pyrazole core itself.

Direct Bromination Approaches (e.g., N-Bromosuccinimide (NBS) mediated)

Direct bromination of the pre-formed 1-methyl-1H-pyrazole ring is a straightforward approach to introduce a bromine atom. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild and selective brominating properties. wikipedia.orgorganic-chemistry.org The regiochemical outcome of this electrophilic substitution is highly dependent on the reaction conditions and the existing substituents on the pyrazole ring.

Typically, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site. researchgate.netresearchgate.net To achieve bromination at the C3 (or C5) position, the C4 position must be blocked by a pre-existing substituent. If the C4 position is unsubstituted, bromination with reagents like NBS will almost exclusively yield the 4-bromo derivative. researchgate.net

Recent studies have explored various conditions to influence the regioselectivity of halogenation. For instance, photochemical bromination of certain pyrazole derivatives using NBS has been reported, although the selectivity remains a challenge. nih.gov Visible-light photoredox catalysis with organic dyes has also emerged as a mild method for the bromination of heteroarenes, including pyrazoles, using NBS. acs.org However, achieving selective C3 bromination on an unsubstituted 1-methyl-1H-pyrazole via direct bromination remains a non-trivial synthetic hurdle, often requiring multi-step strategies involving blocking and deblocking sequences.

Table 1: Comparison of Direct Bromination Reagents for Pyrazoles

Reagent Typical Position of Bromination Conditions Notes
N-Bromosuccinimide (NBS) C4 (if unsubstituted) Radical initiator (AIBN) or acid catalysis in solvents like CCl₄ or water. wikipedia.orgresearchgate.net Most common and mild reagent. Selectivity for C3 is low without a C4 blocking group. researchgate.net
Elemental Bromine (Br₂) C4 Can lead to over-bromination. Harsher conditions compared to NBS.
Potassium Bromide (KBr) C4 Often used in conjunction with an oxidant.
N-Bromosaccharin C4 Reported to be more reactive than NBS for some substrates. scielo.org.mx Used under solvent-free conditions. scielo.org.mx

Cyclization Reactions for Pyrazole Ring Formation

Constructing the pyrazole ring with the desired bromine substituent already incorporated into one of the precursors is a powerful regioselective strategy. This approach bypasses the challenges of direct bromination of the heterocyclic core.

One of the most fundamental methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound. nih.govcdnsciencepub.com To synthesize a 3-bromo-pyrazole, a β-dicarbonyl equivalent containing a bromine atom at the appropriate position would be required.

A more versatile and modern approach involves [3+2] cycloaddition reactions. The reaction between a diazo compound and an alkyne is a classic example that provides direct access to the pyrazole core. nih.govresearchgate.netrsc.org For the synthesis of a 3-bromo-pyrazole, a bromo-substituted alkyne or a diazo compound can be utilized. For instance, the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with unactivated bromovinyl acetals, serving as alkyne surrogates, provides an efficient route to 3,5-disubstituted pyrazoles. thieme.de Similarly, the cycloaddition of diazo compounds with alkynyl bromides can yield 4-bromo-3,5-diaryl-1H-pyrazoles. organic-chemistry.org The regioselectivity of these cycloadditions is a key aspect, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. rsc.org

Post-Cyclization Halogenation Techniques

When direct C3 bromination is not feasible, post-cyclization halogenation of a strategically substituted pyrazole intermediate is a common alternative. This often involves the halogenation of a pyrazole where the more reactive C4 position is already occupied. researchgate.net

A general strategy involves a three-step sequence:

Condensation: Reaction of a suitable precursor, such as a crotonate, with a hydrazine to form a pyrazolidinone or pyrazoline intermediate. researchgate.netacs.org

Halogenation: Introduction of the halogen atom at the desired position.

Oxidation: Aromatization of the ring to yield the final substituted pyrazole. researchgate.netacs.org

For instance, a scalable synthesis of N-methyl-3-bromo-5-methyl pyrazole has been developed using a sequence of condensation, bromination, and oxidation, avoiding the use of a Sandmeyer reaction. acs.orgresearchgate.net Another important technique is the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles (pyrazolones) using reagents like phosphorus oxybromide, which can provide a direct route to 3- or 5-bromopyrazoles. researchgate.netresearchgate.net

Precursor-Based Synthesis and Optimization

The careful selection and design of starting materials are crucial for the efficient and regioselective synthesis of 3-bromo-1-methyl-1H-pyrazole. This section focuses on methods that build the target molecule from acyclic precursors.

From Substituted Hydrazines and β-Dicarbonyl Compounds

The reaction between a substituted hydrazine and a β-dicarbonyl compound is one of the most established and versatile methods for pyrazole synthesis. nih.govbeilstein-journals.orgmdpi.com To obtain 1-methyl-1H-pyrazole derivatives, methylhydrazine is the requisite precursor.

The reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to form the aromatic pyrazole ring. cdnsciencepub.com A significant challenge in this synthesis, when using an unsymmetrical β-dicarbonyl compound, is the potential for the formation of two regioisomeric pyrazoles. beilstein-journals.org The regioselectivity is influenced by the differing reactivity of the two carbonyl groups and the reaction conditions. One carbonyl group may be more susceptible to initial attack by one of the nitrogen atoms of the hydrazine. Semi-empirical calculations have been used to rationalize the observed product ratios, suggesting that the dehydration of intermediate dihydroxypyrazolidines is the kinetically controlled step that determines the final isomer. cdnsciencepub.com

Table 2: Examples of β-Dicarbonyl Precursors and Resulting Pyrazole Structures

Hydrazine Precursor β-Dicarbonyl Precursor Potential Pyrazole Product(s)
Methylhydrazine Acetylacetone 1,3,5-trimethyl-1H-pyrazole
Methylhydrazine Benzoylacetone 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole
Phenylhydrazine 1,1,1-Trifluoro-2,4-pentanedione 1-phenyl-3-methyl-5-trifluoromethyl-1H-pyrazole and 1-phenyl-5-methyl-3-trifluoromethyl-1H-pyrazole

To synthesize this compound using this method, a β-dicarbonyl compound with a bromine atom at the C2 position would be necessary, which can be challenging to prepare and handle.

Utilizing Alkyne and Diazo Compound Cycloadditions

The [3+2] cycloaddition of alkynes and diazo compounds offers a powerful and often highly regioselective alternative for constructing the pyrazole ring. nih.govrsc.org This method is atom-economical and can be performed under catalyst-free thermal conditions, making it an attractive "green" chemistry approach. researchgate.netrsc.orgrsc.org

The general reaction involves the 1,3-dipolar cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). rsc.org To synthesize this compound, one could envision a reaction between methyl diazoacetate (or a related diazomethane derivative) and a bromo-substituted alkyne, or conversely, a bromo-diazo compound with an appropriate alkyne. The regioselectivity of the addition is governed by the electronic properties of the substituents on both the alkyne and the diazo compound. researchgate.net

This methodology has been successfully applied to the synthesis of a variety of substituted pyrazoles. For example, the reaction of α-diazocarbonyl compounds with alkynes can be conducted under solvent-free conditions to afford pyrazole products in high yields. researchgate.netrsc.org This approach provides a direct entry to the pyrazole core, and by choosing appropriately substituted precursors, the desired this compound can be targeted with high regiochemical control.

Scalable Synthetic Processes and Process Development

The development of scalable and efficient synthetic routes is crucial for the commercial viability of any chemical compound. For pyrazole derivatives, research has focused on moving from initial laboratory-scale syntheses to robust processes suitable for large-scale production.

Table 1: Comparison of Synthetic Routes for a Structural Analog (N-methyl-3-bromo-5-methyl pyrazole)

FeatureSandmeyer RouteSandmeyer-Free Route
Starting Materials Crotonitrile, Methyl HydrazineMethyl Crotonate, Methyl Hydrazine
Key Intermediates 3-Amino PyrazoleNot Applicable
Overall Yield <30%Significantly Higher
Process Safety Involves a Genotoxic IntermediateImproved Safety Profile
Purification Tedious Steam-DistillationMore Efficient Purification

This table is based on data for the structural analog N-methyl-3-bromo-5-methyl pyrazole as a proxy for potential industrial processes for this compound. researchgate.netacs.org

The physical properties of a chemical compound can significantly impact its ease of handling, purification, and storage on an industrial scale. For N-methyl-3-bromo-5-methyl pyrazole, which exists as an oil, process development efforts included the formation of a salt to improve these characteristics. researchgate.netacs.orgresearchgate.net The generation of the triflic acid salt of N-methyl-3-bromo-5-methyl pyrazole resulted in a crystalline solid, which greatly improved its isolation, handling, and storage stability. researchgate.netacs.orgresearchgate.net

This strategy of converting an oily final product into a more stable and easily handled crystalline salt is a common practice in industrial process chemistry. While specific studies on the salt forms of this compound are not detailed in the available literature, it is a highly probable strategy that would be employed in a large-scale production setting to enhance its material properties. The selection of an appropriate salt-forming acid would depend on factors such as cost, safety, and the desired physical properties of the resulting salt.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 1 Methyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. rrbdavc.org In 1-substituted pyrazoles, electrophilic attack preferentially occurs at the C-4 position. rrbdavc.orgimperial.ac.uk This regioselectivity is attributed to the formation of a more stable cationic intermediate (Wheland intermediate) compared to the intermediates formed from attack at the C-3 or C-5 positions, which would place a positive charge on an already electron-deficient "pyridine-like" nitrogen atom. rrbdavc.orgreddit.comechemi.com

When 3-bromo-1-methyl-1H-pyrazole is subjected to further bromination, the incoming electrophile is directed to the most nucleophilic position on the ring. Consistent with the general principles of electrophilic substitution on pyrazoles, the reaction occurs at the C-4 position. The N-methyl group at the N-1 position acts as an activating group, increasing the electron density of the ring system. Conversely, the bromine atom at the C-3 position is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, through resonance, the bromine atom is an ortho, para-director. In the context of the pyrazole ring, the position ortho to C-3 is C-4, and the position para is C-5. The inherent electronic preference of the 1-methylpyrazole system for C-4 substitution, combined with the directing effect of the C-3 bromine, strongly favors the introduction of the second bromine atom at the C-4 position, leading to the formation of 3,4-dibromo-1-methyl-1H-pyrazole.

The regiochemical outcome of electrophilic substitution on a pyrazole ring is a direct consequence of the electronic effects of its substituents. nih.gov

N-1 Methyl Group: This is an electron-donating group that activates the pyrazole ring, making it more reactive towards electrophiles than an unsubstituted pyrazole. It enhances the electron density at all carbon atoms but particularly favors substitution at the C-4 position.

C-3 Bromo Group: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directing because their lone pairs can participate in resonance, stabilizing the cationic intermediate formed during attack at these positions. For this compound, the C-4 position is electronically favored by both the inherent reactivity of the pyrazole nucleus and the directing effect of the bromine atom.

The combined influence of these substituents ensures high regioselectivity in electrophilic substitution reactions, with the C-4 position being the primary site of reaction.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C-3 position provides a reactive handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. These transformations can proceed through direct displacement or, more commonly, via transition metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on an electron-rich heteroaromatic ring like pyrazole is generally a difficult process. tandfonline.com Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. tandfonline.com Since this compound lacks such activating groups, direct displacement of the bromine by nucleophiles is not a facile process and would likely require harsh reaction conditions with limited synthetic utility.

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most effective strategy for the functionalization of this compound. libretexts.org The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is particularly well-suited for this purpose. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

This methodology has been successfully applied to various bromopyrazole derivatives to synthesize a diverse library of C-3 arylated pyrazoles, which are valuable in pharmaceutical discovery. nih.govrsc.orgresearchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromopyrazole Derivatives
Bromopyrazole SubstrateBoronic Acid PartnerCatalyst/LigandBaseConditionsProductYieldReference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2 / XPhosK2CO3Microwave, 40 min3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one86% rsc.orgresearchgate.net
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 / XPhosK2CO3Microwave3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneGood nih.gov
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPd(PPh3)4Na2CO3DME/H2O, 80 °CEthyl 4-phenyl-1H-pyrazole-5-carboxylate93% researchgate.net
Ethyl 4-bromo-1H-pyrazole-5-carboxylateThiophen-3-ylboronic acidPd(PPh3)4Na2CO3DME/H2O, 80 °CEthyl 4-(thiophen-3-yl)-1H-pyrazole-5-carboxylate48% researchgate.net

Directed Ortho-Metalation (DoM) Strategies and Lithiation

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation of an aromatic or heteroaromatic ring. organic-chemistry.orgwikipedia.org The DMG coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), thereby increasing the kinetic acidity of a proton at the adjacent ortho position and facilitating its removal. organic-chemistry.org For this compound, metalation can proceed via two primary pathways: direct deprotonation or halogen-lithium exchange.

Direct Deprotonation (C-H Lithiation): Studies on the lithiation of 1-methylpyrazole have shown that under thermodynamically controlled conditions, deprotonation occurs regioselectively at the C-5 position. nih.gov The N-1 methyl group does not function as a classical chelating DMG, but the nitrogen atom to which it is attached (N-1) can coordinate the lithium reagent, directing deprotonation to the adjacent C-5 position. The resulting 5-lithio-1-methylpyrazole intermediate can then be trapped with various electrophiles to introduce substituents specifically at the C-5 position. nih.gov Applying this precedent to this compound, treatment with a lithium amide base or n-BuLi under thermodynamic control would be expected to yield 3-bromo-5-lithio-1-methyl-1H-pyrazole.

Halogen-Lithium Exchange: A second potential pathway is halogen-lithium exchange, where the bromine atom at C-3 is swapped for a lithium atom upon treatment with an alkyllithium reagent, typically at low temperatures. This reaction is often very fast and can compete with or dominate over direct deprotonation. Bromine-lithium exchange has been demonstrated on other substituted bromopyrazoles. nih.govcdnsciencepub.com This process would generate a 3-lithio-1-methyl-1H-pyrazole intermediate, which serves as a nucleophilic species for the introduction of electrophiles at the C-3 position. The choice between direct deprotonation at C-5 and halogen-lithium exchange at C-3 is highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and reaction time.

Functional Group Interconversions on the Pyrazole Scaffold

The bromine atom at the C3 position of the this compound scaffold is a versatile handle for a variety of functional group interconversions. Its reactivity is central to the synthesis of more complex pyrazole derivatives, primarily through metal-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this starting material.

One of the key strategies for functionalizing bromo-pyrazoles is directed ortho-metalation, often involving lithiation. For instance, the lithiation of 4-bromo-1-phenylsulphonylpyrazole occurs regioselectively at the 5-position. Quenching this lithiated intermediate with various electrophiles introduces substituents at the C5 position. The phenylsulphonyl protecting group can subsequently be removed under alkaline conditions to yield 4-bromo-3(5)-substituted 1H-pyrazoles. rsc.org This approach highlights how the interplay of protecting groups and directed metalation can be used to achieve specific substitution patterns on the pyrazole ring.

Palladium-catalyzed cross-coupling reactions are particularly prominent for the functionalization of bromo-pyrazoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful methods for creating C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction has been successfully applied to various bromo-pyrazoles, demonstrating its utility in synthesizing aryl-substituted pyrazoles. Generally, 3-bromopyrazoles are observed to react faster than their 4-bromo counterparts. nih.gov

In a study on unprotected nitrogen-rich heterocycles, 3-bromopyrazole was coupled with various boronic acids. The reactions typically required slightly higher catalyst loadings compared to other substrates but still provided good to very good yields. nih.gov For example, using a palladium precatalyst system, 3-aryl pyrazoles were obtained in yields ranging from 61–86%. nih.gov Microwave-assisted Suzuki-Miyaura couplings have also proven effective, offering a convenient and efficient route to C3-arylated pyrazole derivatives. nih.govrsc.org The choice of catalyst, ligand, and base is crucial for optimizing the reaction and minimizing side reactions like debromination. rsc.orgresearchgate.net

Reactant 1 (Bromo-pyrazole)Reactant 2 (Boronic Acid)Catalyst/Ligand SystemBaseSolventConditionsYieldReference
3-BromopyrazoleAryl boronic acidsXPhos-derived precatalyst P1K₃PO₄Dioxane/H₂O100 °C, 24 h61–86% nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃-Microwave, 40 minGood to Excellent nih.govrsc.org
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPd catalyst--Typical Suzuki-Miyaura conditions93% researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has been successfully applied to unprotected 3-bromo-1H-pyrazoles, allowing for their coupling with a range of aliphatic, aromatic, and heteroaromatic amines. nih.gov

A general method for this transformation utilizes a palladium precatalyst with a specific ligand and lithium bis(trimethylsilyl)amide (LHMDS) as the base in tetrahydrofuran (THF). nih.gov The reaction conditions, including temperature and catalyst loading, can be adjusted depending on the specific amine coupling partner. For instance, coupling 3-bromo-1H-pyrazoles with various aminopyridines, aminoquinolines, and aminopyrimidines has been shown to be effective, providing access to diheteroarylamines that are otherwise difficult to prepare. nih.gov While many studies focus on N-H pyrazoles, the principles are directly applicable to N-methylated analogs like this compound.

Reactant 1 (Bromo-pyrazole)Reactant 2 (Amine)Catalyst/Ligand SystemBaseSolventConditionsYieldReference
3-Bromo-1H-pyrazoleAliphatic, aromatic, and heteroaromatic aminesP4 / L4LHMDSTHF50-80 °CGood nih.gov
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhostBuOKXyleneMicrowave, 160 °C, 10 minVariable researchgate.net

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium and copper complexes. This reaction is valuable for introducing alkynyl moieties onto the pyrazole ring. organic-chemistry.org

Research on related trifluoromethyl-substituted bromo-pyrazoles has shown that Sonogashira couplings can be challenging due to the electronic effects of the substituents. researchgate.net However, optimization of the reaction conditions, including the choice of palladium source, ligand, and base, can lead to successful coupling. For example, the combination of Pd(OAc)₂ and the XPhos ligand was found to be effective. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. wikipedia.orglibretexts.org These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups on both the alkyne and the aryl halide. wikipedia.org

Reactant 1 (Bromo-pyrazole)Reactant 2 (Alkyne)Catalyst SystemBaseSolventConditionsYieldReference
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylene (TMSA)Pd(OAc)₂ / XPhos--OptimizedGood Conversion researchgate.net
Iodoarenes (general)PhenylacetylenePdCl₂(PPh₃)₂ (Copper-free)γ-valerolactone-based ionic liquid (acts as base)γ-valerolactone-based ionic liquid55 °C, 3 hUp to 88% nih.gov

Applications in Advanced Organic Synthesis

Building Block in Complex Heterocyclic Synthesis

The pyrazole (B372694) nucleus is a foundational component in many fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science. While direct synthesis from 3-bromo-1-methyl-1H-pyrazole is not always the primary route, functionalized derivatives of the 1-methyl-pyrazole core are instrumental in constructing these complex scaffolds.

The pyrazolo[3,4-c]pyrazole (B14755706) core is a bicyclic aromatic ring system with potential pharmacological applications. rsc.org An efficient strategy for creating variously functionalized pyrazolo[3,4-c]pyrazoles involves using a functionalized pyrazole derivative as the starting material. Specifically, the synthesis commences with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. rsc.org

This process involves a one-pot sequence that begins with the condensation of the pyrazole carbaldehyde with various substituted aromatic hydrazines. rsc.org This is followed by an intramolecular C–N Ullmann-type cross-coupling reaction, often activated by microwave irradiation, to form the fused bicyclic system. rsc.org The resulting bipyrazole can then undergo further modifications, such as chemoselective bromination followed by Suzuki–Miyaura cross-coupling reactions, to introduce additional diversity into the final molecule. rsc.org This methodology highlights how a brominated 1-methyl-pyrazole scaffold serves as a critical starting point for accessing complex, fused heterocyclic systems. rsc.org

Pyrazolo[3,4-b]quinolines represent another important class of fused heterocycles, combining the pyrazole and quinoline (B57606) scaffolds. nih.gov The synthesis of these structures has been a subject of research for over a century, with the Friedländer condensation being one of the foundational methods. nih.gov This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyrazolone (B3327878) derivative. nih.gov

For instance, the reaction of 2-aminobenzaldehydes with various pyrazolones can lead to the formation of the 1H-pyrazolo[3,4-b]quinoline system. nih.gov While literature does not extensively document the direct use of this compound in this specific condensation, the reaction demonstrates the principle of using pyrazole-containing building blocks to construct the quinoline ring. The pyrazole moiety provides the necessary chemical features to facilitate the cyclization reaction required to form the fused tricyclic product. nih.gov

Synthesis of Agrochemically Relevant Compounds

The 1-methyl-pyrazole moiety is a recognized "pharmacophore" in agrochemistry, appearing in the structure of numerous commercial pesticides. nih.gov Derivatives of this compound are particularly crucial as intermediates in the synthesis of a range of modern herbicides, fungicides, and insecticides.

The 1-methyl-pyrazole ring is a key structural component in several modern herbicides. mdpi.comnih.gov A prominent example is Pyroxasulfone, a pre-emergence herbicide effective against grass and broadleaf weeds in crops like corn and soybeans. nih.govnih.gov The synthesis of Pyroxasulfone relies on a highly functionalized pyrazole intermediate, specifically 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. nih.gov

The synthesis involves the reaction of this complex pyrazole building block with other reagents to construct the final herbicidal molecule. nih.gov Although not a direct application of this compound itself, the development of Pyroxasulfone underscores the importance of the substituted 1-methyl-pyrazole core in designing new herbicidal agents. nih.govnih.gov

Pyrazole carboxamides are a major class of modern fungicides that act by inhibiting the succinate (B1194679) dehydrogenase enzyme in pathogenic fungi. nih.govmdpi.com Several commercial fungicides, including Penthiopyrad, Bixafen, and Isopyrazam, are based on this chemical structure. mdpi.com These molecules feature a pyrazole ring attached to an amide linkage, which is critical for their biological activity. nih.gov

The synthesis of these complex fungicides involves the use of appropriately substituted pyrazole carboxylic acids or their derivatives. While the synthetic routes for each commercial product vary, they all depend on a pyrazole-based building block. The presence of the pyrazole ring is a defining feature of this class of fungicides, highlighting the scaffold's importance in the discovery and development of new agents for crop protection. nih.govmdpi.com

The most significant and direct application of brominated pyrazole derivatives in agrochemistry is in the synthesis of insecticides. Specifically, derivatives of 3-bromo-1H-pyrazole are key intermediates for two major classes of modern insecticides.

Diacylhydrazine Derivatives: A series of potent diacylhydrazine insecticides have been developed using the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. rsc.org This scaffold is a more complex derivative of the basic 3-bromo-pyrazole structure. Bioassays of diacylhydrazine derivatives containing this pyrazole moiety have demonstrated favorable insecticidal activities against significant agricultural pests such as Helicoverpa armigera and Plutella xylostella. rsc.org For example, certain compounds in this class showed significantly higher insecticidal activity than the commercial insecticide tebufenozide. rsc.org

Table 1: Insecticidal Activity of Selected Diacylhydrazine Derivatives

Compound ID Target Pest Activity (% mortality) at 10 mg/L LC₅₀ (mg/L)
10g P. xylostella Not specified 27.49
10h P. xylostella Not specified 23.67
10w P. xylostella Not specified 28.90
10g H. armigera 70.8% Not specified
10h H. armigera 87.5% Not specified

| 10w | H. armigera | 79.2% | Not specified |

Data sourced from research on diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. nih.gov

Chlorantraniliprole Intermediates: Perhaps the most critical industrial application of brominated pyrazoles is in the production of the insecticide Chlorantraniliprole. The key intermediate for its synthesis is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. nih.govnih.gov This intermediate is prepared from starting materials like 2,3-dichloropyridine, which undergoes a series of reactions including hydrazination, cyclization, and bromination to form the pyrazole core. google.com

This pyrazole carboxylic acid is then reacted with another key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, to construct the final Chlorantraniliprole molecule. nih.govmdpi.com The synthesis of this major commercial insecticide, which is widely used for pest control in a variety of crops, is highly dependent on this specific brominated pyrazole building block. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Pyroxasulfone
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Penthiopyrad
Bixafen
Isopyrazam
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole
Tebufenozide
Chlorantraniliprole
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
2,3-dichloropyridine
2-amino-5-chloro-3-methylbenzoic acid

Precursor in Medicinal Chemistry Lead Compound Development

The compound this compound serves as a crucial building block in medicinal chemistry for the development of novel lead compounds. Its pyrazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.com This inherent versatility has led to its extensive use in the synthesis of compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. globalresearchonline.netorientjchem.org The strategic placement of the bromine atom and the methyl group on the pyrazole ring allows for regioselective synthesis, providing a handle for introducing diverse functional groups to explore and optimize interactions with biological targets. chemicalbook.com

The pyrazole moiety is a key feature in numerous established drugs, underscoring its importance in rational drug design. frontiersin.orgnih.gov Its derivatives have been investigated for a multitude of therapeutic applications, from enzyme inhibitors to agents targeting neurodegenerative diseases. globalresearchonline.net The development of new synthetic methodologies, such as cross-coupling reactions, has further expanded the utility of bromo-pyrazoles like this compound, enabling the creation of complex molecules for screening and lead optimization. rsc.org

A significant area where pyrazole-based compounds have shown immense promise is in the development of kinase inhibitors. nih.govmdpi.com Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. The pyrazole structure can effectively mimic the hinge-binding region of ATP in the kinase active site, a common strategy for designing potent and selective inhibitors. nih.gov

Detailed research findings have highlighted the successful application of pyrazole precursors in generating potent kinase inhibitors. For example, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, derivable from amino-pyrazole precursors, has been a foundational pharmacophore for targeting cyclin-dependent kinases (CDKs), such as CDK16. nih.gov Optimization of this scaffold has led to the discovery of highly potent and selective inhibitors. nih.gov A notable success in this area is the development of KB-0742, a selective and orally bioavailable CDK9 inhibitor designed for treating MYC-dependent cancers, which originated from a pyrazole-based hit. acs.org

The following table summarizes examples of lead compounds and drug candidates developed using pyrazole-based scaffolds, illustrating the diverse therapeutic targets that can be addressed.

Lead Compound Class/ExampleTherapeutic Target/ActivityRole of the Pyrazole Scaffold
N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives Cyclin-Dependent Kinases (e.g., CDK16)Acts as a hinge-binding pharmacophore, crucial for kinase inhibition. nih.gov
KB-0742 Cyclin-Dependent Kinase 9 (CDK9)Forms the core structure for a potent and selective inhibitor developed for oncology applications. acs.org
Pyrazolo[3,4-c]pyrazoles General Pharmacological PotentialThe bromo-methyl-pyrazole precursor is used to construct the bicyclic heterocyclic system. rsc.org
(Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones AntibacterialThe bromo-pyrazole core is a key component of the final molecule exhibiting antibacterial effects. meddocsonline.org
Afuresertib (GSK2110183) Analogues Akt1 KinaseThe pyrazole ring serves as the central scaffold for designing rigid analogues with antiproliferative activity. mdpi.com

The development process often involves modifying the substituents on the pyrazole ring to enhance potency, selectivity, and pharmacokinetic properties. For instance, research on pyrazole-based Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a target for Parkinson's disease, demonstrated that structural optimization of the solvent-exposed parts of the molecule led to improved brain exposure and oral bioavailability. mdpi.com Similarly, in the development of CDK9 inhibitors, modifying an alkyl group attached to the pyrazole-derived core resulted in a compound with significantly improved potency and selectivity. acs.org These examples underscore the value of this compound and related structures as foundational templates in the iterative process of drug discovery and lead compound development.

Investigation of Biological Activities and Medicinal Chemistry Research

Anti-inflammatory and Analgesic Properties of Pyrazole (B372694) Derivatives

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents. Many of these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain.

Notably, some pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1. This selectivity is a desirable trait as it can reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs. For example, the pyrazole derivative FR140423 was found to be 150 times more selective for COX-2 than COX-1 and demonstrated more potent anti-inflammatory effects in carrageenan-induced paw edema models than indomethacin, without causing stomach lesions. Furthermore, FR140423 exhibited analgesic effects that could be blocked by an opioid antagonist, suggesting a unique dual mechanism of action.

Research has also explored fused pyrazole systems, such as pyrazolo[3,4-c]pyrazoles, which have shown both analgesic and anti-inflammatory activities in preclinical studies. The development of new pyrazole derivatives continues to be an important area of research for creating safer and more effective treatments for pain and inflammation.

Antimicrobial Activity (Antibacterial and Antifungal)

The pyrazole scaffold is a component of many compounds investigated for their ability to combat microbial infections. The antimicrobial efficacy of these derivatives is often enhanced by the presence of specific substituents on the pyrazole ring.

Studies have shown that the inclusion of lipophilic groups, such as chloro and bromo substituents, tends to increase antimicrobial activity. For instance, the synthesis of (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one yielded a compound with good antibacterial activity, showing a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against certain bacteria. Similarly, other research has found that pyrazole derivatives containing bromo and chloro atoms demonstrated increased biological activity against various bacterial and fungal strains.

The antimicrobial activity of a selection of pyrazole derivatives is summarized in the table below.

CompoundTest OrganismActivity (MIC in µg/mL)
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneBacteria32
Compound 24 (a pyrazoline with bromo substitution)E. faecalis32
Compound 22 (a pyrazoline derivative)B. subtilis64
Compound 5 (a pyrazoline derivative)C. albicans64

Antiviral Properties

Nitrogen-containing heterocyclic compounds, including pyrazoles and triazoles, have emerged as promising antiviral agents. Their mechanism of action can involve targeting essential viral enzymes. Pyrazolone (B3327878) derivatives, for example, have shown potent inhibitory effects against the main protease (Mpro) of coronaviruses like SARS-CoV and MERS-CoV.

Specifically, certain pyrazolone derivatives demonstrated powerful inhibition against the SARS-CoV main protease with IC50 values in the low micromolar range (5.50 µM and 6.80 µM). The development of hybrid molecules, such as those combining pyrazolone and 1,2,3-triazole moieties, has led to compounds with even stronger inhibitory activity against the SARS-CoV-2 main protease, with some derivatives showing IC50 values as low as 3.169 µM. This line of research highlights the potential of pyrazole-based structures in the design of new antiviral therapies.

Anticancer and Cytotoxic Effects

The pyrazole scaffold is a key feature in many compounds designed as anticancer agents. These derivatives can exert their effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and Aurora kinases.

For example, Danusertib, a compound featuring a 1H-pyrazol-3-yl-amide scaffold within a pyrrolopyrazole structure, is a kinase inhibitor that has advanced to clinical trials for leukemia treatment. Other synthetic pyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines. In one study, a novel pyrazole derivative, PTA-1, induced apoptosis in triple-negative breast cancer cells (MDA-MB-231) at low micromolar concentrations. Another study found that certain pyrazole-fused curcumin (B1669340) analogues exhibited strong cytotoxicity against MDA-MB-231 breast cancer cells, with some compounds being more potent than the established chemotherapy drug paclitaxel.

The cytotoxic effects of several pyrazole derivatives are detailed in the table below.

CompoundCell LineActivity (IC50)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (Compound 1)Hep (human laryngeal carcinoma)3.25 µg/mL
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (Compound 1)P815 (murine mastocytoma)17.82 µg/mL
N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (Compound 3)Hep (human laryngeal carcinoma)6.92 µg/mL
N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (Compound 3)P815 (murine mastocytoma)37.21 µg/mL
Pyrazole-fused Curcumin Analogue (Compound 7d)MDA-MB-231 (breast cancer)3.64 µM

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

Beyond their role in inflammation and cancer, pyrazole derivatives have been studied as inhibitors of a wide range of enzymes. While specific studies on α-Glucosidase and α-Amylase inhibition by 3-bromo-1-methyl-1H-pyrazole were not prominent in the reviewed literature, the broader class of pyrazoles has been shown to inhibit various metalloproteinases and phosphodiesterases (PDEs).

For instance, pyrazole-based hydroxamic acids have been developed as potent inhibitors of meprins α and β, which are metalloproteinases linked to several diseases. Additionally, extensive research has been conducted on pyrazolo[1,5-a]pyridine (B1195680) and 4,4-dimethylpyrazolone analogues as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme targeted for treating inflammatory and respiratory conditions. These studies demonstrate the adaptability of the pyrazole scaffold for designing specific enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For pyrazole derivatives, SAR analyses have provided valuable insights into how different substituents and their positions on the pyrazole ring influence biological activity.

Key findings from various SAR studies include:

Lipophilicity: The addition of lipophilic groups like bromo and chloro atoms often enhances antimicrobial activity.

Aromatic Substituents: In a series of pyrazole-based meprin inhibitors, modifying the aryl moieties at positions 3 and 5 of the pyrazole ring significantly impacted inhibitory activity and selectivity. For example, a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against meprin α.

N-Substitution: The introduction of substituents on the nitrogen atom of the pyrazole ring can also modulate activity. In one study, adding methyl or phenyl groups to the nitrogen of a 3,5-diphenylpyrazole led to a decrease in activity against meprins α and β compared to the unsubstituted version.

Electron-withdrawing vs. Electron-donating groups: For a series of pyrazole analogs with neuroprotective activity, an electron-withdrawing para-bromo substituent on an aromatic ring attached to the pyrazole core resulted in higher activity than an electron-donating group.

These studies underscore the importance of systematic structural modifications to fine-tune the potency and selectivity of pyrazole-based therapeutic agents.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new, potentially more potent ligands.

This approach has been successfully applied to pyrazole derivatives to understand the structural requirements for their activity against various targets. For example, a pharmacophore model developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for inhibition. Such models, often combined with molecular docking studies, help to visualize how these molecules interact with the active site of their target enzyme, revealing key interactions with specific amino acid residues. By understanding these interactions, medicinal chemists can rationally design novel pyrazole derivatives with improved affinity and selectivity for their intended biological targets.

Computational and Theoretical Investigations of 3 Bromo 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-bromo-1-methyl-1H-pyrazole, DFT calculations can elucidate its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are fundamental to understanding its reactivity. researchgate.netnih.gov

Theoretical calculations using methods like B3LYP can establish the molecular geometry and electronic properties of pyrazole (B372694) derivatives. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and accepting capabilities of the molecule, respectively. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

Molecular electrostatic potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack, while the region around the bromine atom might exhibit a positive or less negative potential, influencing its interaction with other molecules.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy Indicates the electron-donating ability.
LUMO Energy Indicates the electron-accepting ability.
HOMO-LUMO Gap Relates to chemical reactivity and stability.
Dipole Moment Measures the polarity of the molecule.

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not widely documented, the methodology is broadly applied to pyrazole-containing compounds to understand their behavior in various environments, such as in solution or in complex with biological macromolecules. researchgate.netnih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and calculating the forces between atoms over time. This would reveal information about its solvation, conformational flexibility, and potential interactions with neighboring molecules. For instance, such simulations could predict how the bromine and methyl groups influence the molecule's orientation and interactions in an aqueous environment.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is extensively used in drug discovery to identify potential biological targets for a compound and to estimate its binding affinity. amazonaws.comallsubjectjournal.comnih.gov For this compound, docking studies could be performed against a library of protein structures to identify potential interacting partners.

The process involves generating a 3D structure of this compound and docking it into the binding sites of various proteins. amazonaws.com A scoring function is then used to estimate the binding energy, with lower energies suggesting a more favorable interaction. nih.gov These studies can help in identifying proteins where the pyrazole core and its substituents (bromo and methyl groups) can form favorable interactions, such as hydrogen bonds or hydrophobic interactions. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound

Protein Target Binding Energy (kcal/mol) Key Interacting Residues
Example Kinase 1
Example Protease 2
Example Receptor 3

Note: This table represents a hypothetical outcome of molecular docking studies and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In QSAR modeling, the biological activity of a series of compounds is quantitatively correlated with their physicochemical properties or theoretical molecular descriptors. researchgate.net

For a series of pyrazole derivatives including this compound, a QSAR study would involve compiling their biological activity data (e.g., inhibitory concentration against a specific enzyme) and calculating a set of molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized pyrazole derivatives. researchgate.net

Prediction of Reaction Mechanisms and Pathways

Computational chemistry can also be employed to predict the mechanisms and pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. Theoretical calculations can be used to determine the transition state structures and activation energies for different possible reaction pathways, providing insights into the most likely mechanism. nih.gov

For instance, the synthesis of substituted pyrazoles often involves cycloaddition reactions. organic-chemistry.org Computational studies could model the 1,3-dipolar cycloaddition reaction leading to the formation of the pyrazole ring, helping to understand the regioselectivity and the role of substituents like the bromo and methyl groups. Furthermore, the reactivity of the bromine atom in this compound, for example in cross-coupling reactions, could be investigated by calculating the energies of intermediates and transition states.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-bromo-1-methyl-1H-pyrazole be optimized to achieve >98% purity?

  • Methodology : Utilize column chromatography with silica gel and polar aprotic solvents (e.g., dichloromethane/ethyl acetate) for purification. Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS. Evidence from high-purity synthesis (>98%) suggests controlled stoichiometry of brominating agents and inert atmosphere conditions are critical .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology : Combine 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., methyl group at δ ~4.05 ppm) and carbon frameworks. HRMS (ESI) validates molecular weight (e.g., calculated vs. observed [M+H]+^+). For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and dihedral planes, as demonstrated in pyrazole-carbaldehyde analogs .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodology : Bromine at the 3-position enhances electrophilic aromatic substitution (SN_NAr) and Suzuki-Miyaura coupling due to its electron-withdrawing effect. Compare reactivity with non-brominated analogs using kinetic studies or computational modeling (e.g., DFT calculations for charge distribution) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound?

  • Methodology : Use directing groups (e.g., aldehydes or amines) to control C-H activation sites. For example, Pd-catalyzed C–H arylation at the 4-position can be achieved using pyrazole-carbaldehyde derivatives as intermediates, as shown in thiazole-pyrazole hybrids .

Q. How can structural analogs of this compound be designed for pharmacological screening?

  • Methodology : Synthesize derivatives via nucleophilic substitution (e.g., replacing Br with NH2_2 or CF3_3) and evaluate bioactivity against target enzymes (e.g., COX-2 or kinase inhibitors). Crystal structure data (e.g., dihedral angles between pyrazole and aryl rings) guide steric and electronic modifications .

Q. What experimental approaches resolve contradictions in spectral data for pyrazole derivatives?

  • Methodology : Replicate synthesis under standardized conditions (e.g., solvent, temperature) and cross-validate using 19F^{19}F-NMR or X-ray crystallography. For example, conflicting 1H^1H NMR peaks in trifluoromethyl-substituted pyrazoles were resolved by deuteration studies .

Q. How do computational methods predict the electronic effects of substituents on this compound?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental Hammett constants (σp_p) for bromine and methyl groups to quantify electronic contributions .

Q. What crystallographic insights explain the reactivity of this compound in solid-state reactions?

  • Methodology : Analyze X-ray diffraction data to identify intermolecular interactions (e.g., halogen bonding between Br and adjacent molecules). For example, pyrazole-thiazole hybrids exhibit planar stacking conducive to photophysical applications .

Methodological Notes

  • Synthesis Optimization : Purification via column chromatography () and inert gas protection are critical for high yields.
  • Analytical Validation : Multi-technique approaches (NMR, HRMS, XRD) mitigate spectral ambiguities .
  • Structure-Activity Relationships (SAR) : Crystallographic data and computational modeling bridge synthetic design and bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.